B3GNT2: A Core Regulator of Glycosylation in Immunity and Disease
B3GNT2: A Core Regulator of Glycosylation in Immunity and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) is a critical enzyme in the biosynthesis of poly-N-acetyllactosamine (poly-LacNAc) chains, complex glycans that play a pivotal role in a myriad of biological processes. As the major poly-LacNAc synthase, B3GNT2 modulates cell-cell communication, immune responses, and cellular adhesion. Dysregulation of B3GNT2 activity is implicated in various pathologies, including autoimmune diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of B3GNT2's function, and biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Function and Enzymatic Activity
B3GNT2 is a Golgi-resident type II transmembrane glycosyltransferase that catalyzes the transfer of N-acetylglucosamine (GlcNAc) from a UDP-GlcNAc donor to a galactose (Gal) acceptor on a nascent glycan chain.[1][2] This enzymatic reaction is a key step in the elongation of poly-LacNAc chains on both N- and O-linked glycans.[2] The enzyme exhibits a preference for Gal(β1-4)Glc(NAc)-based acceptors and its activity is dependent on the presence of Mn2+ as a cofactor.[2]
Kinetic Parameters
The enzymatic activity of human B3GNT2 follows a sequential mechanism.[2] Kinetic studies have determined the following parameters for its substrates:[2]
| Parameter | Value | Substrate |
| Km (UDP-GlcNAc) | 216 ± 36 µM | UDP-GlcNAc |
| Km (LacNAc) | 8.99 ± 1.75 mM | N-acetyllactosamine (LacNAc) |
| kcat | 35.8 ± 0.7 min-1 | - |
Table 1: Kinetic parameters of human B3GNT2.[2]
Biological Activity and Signaling Pathways
B3GNT2-mediated synthesis of poly-LacNAc chains has profound effects on cellular function, particularly in the immune system and in cancer progression.
Role in Immune Homeostasis
B3GNT2 is highly expressed in immune cells, and its activity is crucial for maintaining immune homeostasis.[2] Poly-LacNAc chains on the surface of lymphocytes, such as T-cells and B-cells, act as negative regulators of immune responses.[2][3] Deletion of B3GNT2 leads to a dramatic reduction in cell surface poly-LacNAc, resulting in hypersensitive and hyperresponsive immunocytes.[2][3] This highlights the inhibitory effect of poly-LacNAc on excessive immune activation.[2]
Involvement in Wnt/β-Catenin Signaling
B3GNT2 has been identified as a positive regulator of the Wnt/β-catenin signaling pathway.[4][5] It promotes the extension of poly-LacNAc chains on the Wnt co-receptor LRP6.[4] This modification enhances the trafficking of LRP6 to the plasma membrane, thereby promoting Wnt/β-catenin signaling.[4][5]
Role in Cancer
Altered glycosylation is a hallmark of cancer, and B3GNT2 expression is often dysregulated in various malignancies.[6] Overexpression of B3GNT2 can promote resistance to T-cell-mediated cytotoxicity by masking tumor cell surface ligands and receptors with poly-LacNAc chains, thereby disrupting their interaction with immune cells.[6][7]
Experimental Protocols
In Vitro B3GNT2 Activity Assay (UDP-Glo™)
This protocol measures the enzymatic activity of B3GNT2 by detecting the amount of UDP produced during the glycosyltransferase reaction.[2]
Materials:
-
Recombinant human B3GNT2 enzyme
-
UDP-GlcNAc (donor substrate)
-
N-acetyllactosamine (LacNAc) (acceptor substrate)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 2.5 mM MnCl₂, 0.01% Tween20, 0.0125% BSA
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
384-well white OptiPlate
Procedure:
-
Prepare a reaction mixture containing 1.25 nM B3GNT2 and varying concentrations of UDP-GlcNAc (e.g., 0.062 to 1 mM) and LacNAc (e.g., 1.56 to 25 mM) in the reaction buffer. The total reaction volume is 20 µL.[2]
-
Initiate the reactions by adding the B3GNT2 enzyme.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume (20 µL) of UDP Detection Reagent from the UDP-Glo™ kit.[2]
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader. The light output is proportional to the UDP concentration.
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 2. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta3GnT2 (B3GNT2), a major polylactosamine synthase: analysis of B3GNT2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR activation screen identifies BCL-2 proteins and B3GNT2 as drivers of cancer resistance to T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
